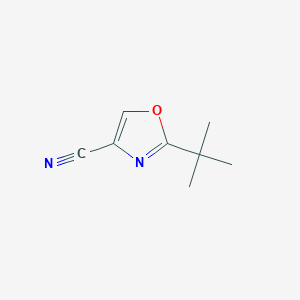

2-Tert-butyl-1,3-oxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBIPHZCCNKYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515706-87-2 | |

| Record name | 2-tert-butyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of the 1,3-Oxazole-4-carbonitrile Scaffold

Transition Metal-Catalyzed Cyclization Reactions

Transition metals play a pivotal role in modern organic synthesis, enabling the construction of complex heterocyclic systems under mild conditions. Rhodium and copper catalysts, in particular, have proven effective in synthesizing the oxazole-4-carbonitrile (B1450848) scaffold through various cyclization strategies.

Rhodium-catalyzed reactions offer a powerful route to substituted oxazoles, primarily through processes involving rhodium carbenes generated from α-diazocarbonyl compounds. The choice of rhodium catalyst can remarkably influence the regioselectivity of the final product.

One prominent method involves the dirhodium tetraacetate (Rh₂(OAc)₄) catalyzed reaction of α-diazo-β-keto-carboxylates or -phosphonates with arenecarboxamides. This process proceeds via a rhodium carbene intermediate that undergoes N-H insertion into the amide, followed by a cyclodehydration step to yield 2-aryloxazole-4-carboxylates or 4-phosphonates. nih.govnih.gov In contrast, employing dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfba)₄] as the catalyst dramatically alters the reaction's regioselectivity, leading to the formation of oxazole-5-carboxylates and 5-phosphonates instead. nih.govnih.gov This catalyst-dependent control is a significant finding, allowing for selective synthesis of different constitutional isomers from the same set of precursors. The general approach involves the reaction of diazocarbonyl compounds with amides, which, after the initial rhodium carbene N-H insertion, undergo cyclodehydration to form the oxazole (B20620) ring. nih.gov

Copper catalysis provides an efficient and economical pathway for synthesizing polysubstituted oxazoles. These methods often involve oxidative cyclization or annulation reactions, leveraging the versatile reactivity of copper in different oxidation states. acs.org

A notable copper(II)-mediated protocol facilitates the direct synthesis of 5-aryloxazole-4-carbonitriles from readily available acetophenones. rsc.orgscispace.comrsc.org In this reaction, copper(II) bromide acts as an oxidant, and potassium ferricyanide (B76249) serves as a non-toxic cyanide source. scispace.comrsc.org The reaction is proposed to proceed through a radical coupling mechanism. rsc.org This one-pot process involves multiple bond formations and demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the acetophenone (B1666503) aromatic ring, although strong electron-withdrawing groups may require higher temperatures. scispace.comrsc.org

A highly efficient copper-catalyzed tandem oxidative cyclization has also been developed for the synthesis of polysubstituted oxazoles from enamides, which are formed in situ from benzylamines and β-dicarbonyl compounds. acs.orgorganic-chemistry.org This method is characterized by its mild reaction conditions and broad substrate scope. acs.org

| Entry | Substrate (Acetophenone) | Product | Yield (%) |

| 1 | Acetophenone | 5-Phenyloxazole-4-carbonitrile | 76 |

| 2 | 4'-Methylacetophenone | 5-(p-Tolyl)oxazole-4-carbonitrile | 80 |

| 3 | 4'-Methoxyacetophenone | 5-(4-Methoxyphenyl)oxazole-4-carbonitrile | 75 |

| 4 | 4'-Fluoroacetophenone | 5-(4-Fluorophenyl)oxazole-4-carbonitrile | 85 |

| 5 | 4'-Bromoacetophenone | 5-(4-Bromophenyl)oxazole-4-carbonitrile | 82 |

| 6 | 3'-Chloroacetophenone | 5-(3-Chlorophenyl)oxazole-4-carbonitrile | 83 |

| 7 | 4'-Nitroacetophenone | 5-(4-Nitrophenyl)oxazole-4-carbonitrile | 52 |

| 8 | 2'-Methylacetophenone | 5-(o-Tolyl)oxazole-4-carbonitrile | 65 |

Table 1: Substrate scope for the copper-mediated synthesis of 5-aryloxazole-4-carbonitriles. Data sourced from supporting information in referenced studies. scispace.comrsc.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The van Leusen oxazole synthesis is a classic and versatile MCR for producing oxazoles. nih.gov The archetypal reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov This process allows for the formation of 5-substituted oxazoles. Modifications of this reaction, such as using different starting materials or catalysts, have expanded its scope significantly. For instance, microwave-assisted van Leusen reactions have been developed to improve efficiency and yields. nih.gov

Isocyanide-Involving Insertion Reactions

Isocyanides are exceptionally versatile C1 building blocks in organic synthesis due to their unique electronic structure, which includes a divalent carbon atom. researchgate.netresearchgate.net Their ability to undergo insertion reactions is fundamental to the construction of various heterocyclic systems, including oxazoles. researchgate.netrsc.org

A particularly relevant method is the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted selective triple consecutive insertion of tert-butyl isocyanide into aldehydes. This one-pot reaction efficiently yields pharmacologically interesting 4-cyanooxazoles. organic-chemistry.org In this transformation, the tert-butyl isocyanide serves as the source for both the "CN" (nitrile) and "C-N=C" (oxazole ring fragment) moieties, highlighting the synthetic power of isocyanide chemistry. researchgate.net

Other isocyanide-based methods include the coupling of an acyl chloride with an isocyanide, which, under mild basic conditions, affords 2,5-disubstituted oxazoles. rsc.orgpharmaguideline.com This contrasts with the use of strong bases like butyllithium (B86547) (Schöllkopf conditions), which typically leads to 4,5-disubstituted derivatives. rsc.org Additionally, a two-step sequence involving the bromination of an isocyano glycinate (B8599266) to form a gem-dibromo intermediate, followed by a base-mediated cyclization, provides another route to the oxazole core.

Reactions Employing Diazocarbonyl Precursors

Diazocarbonyl compounds are highly valuable and versatile reagents for synthesizing a wide array of heterocyclic compounds, including oxazoles. nih.gov These reactions often proceed through the formation of a metal carbene intermediate, which then participates in a cyclization cascade.

As mentioned in the context of rhodium catalysis (Section 2.1.1.1), the reaction of α-diazoketones or related compounds with nitriles or amides is a cornerstone of oxazole synthesis. nih.govnih.govnih.gov Besides rhodium, other catalysts can also be employed. For example, copper(II) triflate catalyzes the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.orgtandfonline.com A metal-free alternative involves the use of trifluoromethanesulfonic acid (TfOH) to catalyze the reaction between α-diazoketones and amides, offering a simple protocol with good to excellent yields and broad functional group tolerance. organic-chemistry.org

Gold catalysts have also been utilized in oxazole synthesis from diazocarbonyl precursors. For instance, a gold-catalyzed reaction of α-diazo oxime ethers with nitriles provides a pathway to the oxazole ring system. nih.gov The versatility of diazocarbonyl compounds makes them a central tool in the synthetic chemist's arsenal (B13267) for constructing substituted oxazoles. nih.gov

Synthesis of 2-Tert-butyl-1,3-oxazole-4-carbonitrile Derivatives from Precursors

The formation of the oxazole ring, a key structural motif, can be achieved through several strategic pathways, including cyclocondensation and oxidative methods. These routes utilize readily available starting materials to construct the desired heterocyclic framework.

Cyclocondensation Reactions from Substituted Alkenes and Amides

Cyclocondensation reactions represent a fundamental approach to oxazole synthesis. A prominent example is the van Leusen oxazole synthesis, which facilitates the creation of 5-substituted oxazoles through a [3+2] cycloaddition. nih.gov This reaction typically involves the use of tosylmethylisocyanide (TosMIC) as a C2N1 "3-atom synthon" which reacts with an aldehyde in the presence of a base. nih.gov The process begins with the deprotonation of TosMIC, which then adds to the aldehyde. Subsequent intramolecular cyclization via bond formation between the resulting hydroxyl group and the isocyanide carbon forms an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. nih.gov

Ionic liquids have been employed as solvents in a one-pot variation of the van Leusen reaction to produce 4,5-disubstituted oxazoles from TosMIC, various aldehydes, and aliphatic halides in high yields. nih.gov This method shows enhanced reactivity for aromatic aldehydes bearing electron-withdrawing groups. nih.gov

Another approach involves the [3+2] cycloaddition of azaoxyallyl cations, generated in situ from α-halohydroxamates, with 2-arylidene cycloalkanones to form functionalized spirocyclic oxazole derivatives efficiently. rsc.org

Oxidative Approaches from Acetophenones and Cyanide Sources

A direct and efficient method for synthesizing 5-aryloxazole-4-carbonitriles involves a copper(II)-mediated oxidative reaction starting from acetophenones. rsc.orgscispace.com This protocol utilizes potassium ferricyanide, a low-toxicity and inexpensive reagent, which serves a dual purpose as both the cyanide ("CN") source and a coupling partner for the cyclization. rsc.orgscispace.comresearchgate.net The reaction proceeds through an oxygen-mediated radical mechanism. rsc.orgscispace.com

The process is tolerant of a wide range of substrates. Acetophenones with various substituents, including fluoro, chloro, and bromo groups, provide the corresponding oxazole products in moderate to excellent yields. scispace.com However, steric hindrance from 2-substituted acetophenones can lead to lower yields. scispace.com The reaction conditions are generally mild, and the use of Cu(II) bromide as an oxidant has proven effective. researchgate.net

Table 1: Synthesis of 5-Aryloxazole-4-carbonitriles from Acetophenones This table is interactive. Users can sort and filter the data.

| Entry | Acetophenone Derivative | Oxidant | Cyanide Source | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | Acetophenone | Cu(II) bromide | Potassium ferricyanide | Good | scispace.comresearchgate.net |

| 2 | 4-Fluoroacetophenone | Cu(II) bromide | Potassium ferricyanide | Moderate to Excellent | scispace.com |

| 3 | 3-Chloroacetophenone | Cu(II) bromide | Potassium ferricyanide | Moderate to Excellent | scispace.com |

| 4 | 4-Bromoacetophenone | Cu(II) bromide | Potassium ferricyanide | Moderate to Excellent | scispace.com |

| 5 | Methyl 4-acetylbenzoate | Cu(II) bromide | Potassium ferricyanide | Good | scispace.com |

Regioselective Functionalization and Post-Synthetic Modification

Once the oxazole core is synthesized, its properties can be tailored through regioselective functionalization and by incorporating it into larger, more complex molecular structures.

Introduction of Diverse Substituents on the Oxazole Ring System

The functionalization of the oxazole ring is crucial for developing derivatives with specific properties. Direct C-H (hetero)arylation is a powerful tool for this purpose. Palladium-catalyzed direct arylation allows for the regiocontrolled introduction of aryl groups at the C2 position of ethyl oxazole-4-carboxylate using iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org

Gold-catalyzed intermolecular reactions provide another route to highly substituted oxazoles. A formal [3+2] cycloaddition between pyridine-N-aminides and ynamides can produce 2,4,5-trisubstituted 1,3-oxazoles with high chemo- and regioselectivity. capes.gov.brrsc.org Similarly, a transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of t-BuOK can regioselectively yield 2,4,5-trisubstituted oxazoles in high yields. nih.gov The cyano group on the oxazole ring is particularly valuable as it can be readily converted into other functional groups such as amides, carboxylic acids, and amidines, further expanding the molecular diversity. scispace.com

Construction of Extended Molecular Architectures (e.g., Bis- and Tris-Oxazoles)

The oxazole moiety serves as a valuable building block for constructing larger, multi-heterocyclic systems. Solution and solid-phase parallel synthesis approaches have been used to create combinatorial libraries of oxazol-thiazole bis-heterocycles. nih.gov In this strategy, oxazole amino acids are treated with reagents like Fmoc-isothiocyanate and α-haloketones to build the adjoining thiazole (B1198619) ring. nih.gov

The van Leusen reaction has also been adapted for the synthesis of C₂- and C₃-symmetric and star-shaped molecules containing multiple oxazole units. nih.gov Furthermore, modular synthetic methods, such as sequential azide-aryne and azide-alkyne cycloadditions, have been developed for creating bis- and tris-triazoles, demonstrating a strategy that could be conceptually applied to oxazole systems for the assembly of complex architectures. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Aryloxazole-4-carbonitrile |

| Tosylmethylisocyanide (TosMIC) |

| Potassium ferricyanide |

| Cu(II) bromide |

| Acetophenone |

| 4-Fluoroacetophenone |

| 3-Chloroacetophenone |

| 4-Bromoacetophenone |

| Methyl 4-acetylbenzoate |

| Ethyl oxazole-4-carboxylate |

| Pyridine-N-aminides |

| Ynamides |

| 1,3-Diynes |

| N,O-bis(trimethylsilyl)acetamide |

| α-Halohydroxamates |

| 2-Arylidene cycloalkanones |

| Oxazole amino acids |

| Fmoc-isothiocyanate |

Reaction Mechanisms and Fundamental Reactivity

Mechanistic Elucidation of Oxazole (B20620) Ring Formation

The synthesis of the 1,3-oxazole ring system can be achieved through various synthetic strategies, often involving the cyclization of precursor molecules. The formation of the oxazole ring is a pivotal step, and its mechanism can proceed through different pathways depending on the starting materials and reaction conditions.

Proposed Reaction Intermediates and Transition States

The formation of the oxazole ring often proceeds through key intermediates. For instance, in the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), an initial addition of deprotonated TosMIC to an aldehyde forms an oxazoline (B21484) intermediate. ijpsonline.comnih.gov This intermediate is a crucial species that subsequently eliminates the tosyl group to yield the aromatic oxazole ring. nih.gov

Another common strategy involves the cyclodehydration of 2-acylaminoketones, known as the Robinson-Gabriel synthesis. wikipedia.org In this case, the key intermediate is the 2-acylaminoketone itself, which upon treatment with a dehydrating agent, undergoes cyclization to form the oxazole.

More contemporary methods, such as those involving gold catalysis, propose the formation of α-oxo gold carbene intermediates. These reactive species can be trapped by nitriles in a [2+2+1] annulation reaction to construct the 2,5-disubstituted oxazole core. organic-chemistry.org Similarly, triflic anhydride (B1165640) activation of tertiary amides can lead to the formation of an intermediate amidinium salt, which is then attacked by a nucleophile like a 2-aminophenol (B121084) to initiate the cyclization cascade. nih.gov

The transition states in these reactions are the high-energy structures that connect the reactants, intermediates, and products. While their direct observation is challenging, computational studies and kinetic experiments help to infer their structures. For example, in the base-induced transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles, the intermediacy of a ketenimine is supported by both experimental and computational results. organic-chemistry.org

Radical and Ionic Pathways in Cyclization

The cyclization to form the oxazole ring can occur through either ionic or radical pathways.

Ionic Pathways: Many classical oxazole syntheses, such as the Robinson-Gabriel and van Leusen methods, proceed through ionic mechanisms involving nucleophilic attack and elimination steps. ijpsonline.comnih.govwikipedia.org For example, a proposed mechanism for the synthesis of oxazoles from carboxylic acids involves the formation of an acylpyridinium salt, which then reacts via an ionic mechanism with deprotonated alkyl isocyanoacetate. acs.org The subsequent cyclization leads to the oxazole product. acs.org Tf2O-promoted synthesis of 2-substituted benzoxazoles also follows an ionic pathway involving the electrophilic activation of a tertiary amide, followed by nucleophilic addition and intramolecular cyclization. nih.gov

Radical Pathways: In recent years, radical-mediated reactions have emerged as powerful tools for heterocycle synthesis. researchgate.net Iodine-mediated radical reactions, for instance, have been extensively used in chemical transformations. researchgate.net These reactions can be initiated by various means, including the formation of a covalent C-I bond that participates in a radical reaction, or the generation of iodine radicals through visible light, heat, or electrochemical oxidation. researchgate.net Gold catalysis combined with radical chemistry has also been employed for the synthesis of 5-oxazole ketones from N-propargylamides using an oxidant like 4-MeO-TEMPO. organic-chemistry.org

Rearrangement Phenomena (e.g., Smiles Rearrangement)

Rearrangement reactions can play a significant role in the synthesis and transformation of oxazole derivatives. While the Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution, other rearrangements are also pertinent to oxazole chemistry.

The Cornforth rearrangement is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5-substituent exchange positions. wikipedia.org More recently, a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) has been reported, proceeding through a dynamic 8π electrocyclization process. nih.gov

The "halogen dance" rearrangement has been shown to be a synthetically useful method for preparing 2,4,5-trisubstituted-1,3-oxazoles. nih.gov This base-catalyzed isomerization involves the migration of a halogen atom around the oxazole ring, allowing for subsequent functionalization at different positions. nih.gov Furthermore, 1,2,4-oxadiazoles, which are isomeric to 1,3-oxazoles, are known to undergo various rearrangements like the Boulton–Katritzky Rearrangement (BKR) due to the weak O–N bond. researchgate.net

Intrinsic Reactivity of the 1,3-Oxazole-4-carbonitrile Nucleus

Reactivity of the Carbonitrile Group in Transformations

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The specific reactivity of the carbonitrile group on the oxazole ring can be influenced by the electronic nature of the heterocyclic system. The oxazole ring can act as a protecting group for carboxylic acids. acs.org

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but its aromaticity is less pronounced than that of imidazole. wikipedia.org This influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: Electrophilic substitution on the oxazole ring generally occurs at the C5 position, and the presence of electron-donating groups is often required to facilitate the reaction. wikipedia.org The tert-butyl group at the C2 position in the title compound is an electron-donating group, which would activate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is favored at the C2 position, especially when a good leaving group is present. wikipedia.org

Deprotonation: Deprotonation of the oxazole ring typically occurs at the C2 position. wikipedia.org However, in 2-tert-butyl-1,3-oxazole-4-carbonitrile, this position is blocked. Deprotonation at other positions, such as C5, could be possible depending on the reaction conditions and the directing effects of the substituents.

The reactivity of the oxazole nucleus can be summarized in the following table:

| Reaction Type | Position(s) | Influencing Factors |

| Electrophilic Substitution | C5 | Requires electron-donating groups. |

| Nucleophilic Substitution | C2 | Requires a good leaving group. |

| Deprotonation | C2 | Most acidic proton on the parent oxazole. |

| Diels-Alder Reaction | Acts as a diene | Can react with electrophilic alkenes to form pyridines. wikipedia.org |

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalytic Formation of the 4-Cyano-Oxazole Core

A significant challenge in the synthesis of the target compound is the introduction of the carbonitrile group at the C4 position of the oxazole ring. Modern synthetic methods have employed catalysts to facilitate this transformation efficiently. One notable approach involves a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted one-pot reaction between aldehydes and tert-butyl isocyanide. researchgate.net In this process, TMSOTf acts as a Lewis acid catalyst, activating the aldehyde for nucleophilic attack and promoting the subsequent cyclization and dehydration steps that lead to the formation of the 4-cyano-oxazole ring system. researchgate.netorganic-chemistry.org This method is valued for its high yields and broad substrate scope, offering a direct route to pharmacologically relevant 4-cyanooxazoles. researchgate.netorganic-chemistry.org

Transition Metal Catalysis for Oxazole Functionalization

Transition metal catalysts are instrumental in the functionalization of the oxazole ring, particularly for introducing substituents at the C2 and C5 positions.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds. In the context of oxazole synthesis, palladium catalysts have been used for the direct arylation of the oxazole ring. organic-chemistry.org The regioselectivity of these reactions, whether arylation occurs at the C2 or C5 position, can be finely tuned by the choice of phosphine (B1218219) ligands and the polarity of the solvent. organic-chemistry.org For instance, C2 arylation is often favored in nonpolar solvents. organic-chemistry.org This level of control is crucial for the selective synthesis of 2-substituted oxazoles. Furthermore, palladium(II)-catalyzed C-H activation pathways have been developed to construct oxazole derivatives from simple amides and ketones in a single step, proceeding through C-N and subsequent C-O bond formations. researchgate.net

Copper Catalysis: Copper catalysts have also proven effective in the synthesis of substituted oxazoles. Copper-catalyzed intramolecular cyclization of functionalized enamides provides an efficient route to 2-phenyl-4,5-substituted oxazoles. nih.gov Additionally, copper-catalyzed oxidative cyclization of arylamides and β-diketones has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. researchgate.net These methods demonstrate the versatility of copper in facilitating the formation of the oxazole ring from various precursors.

Gold Catalysis: Gold catalysts have emerged as effective tools for the synthesis of polysubstituted oxazoles. Gold-catalyzed intermolecular reactions, such as the formal [3+2] cycloaddition of pyridine-N-aminides with ynamides, can produce trisubstituted 1,3-oxazoles with high regioselectivity and chemoselectivity. capes.gov.br This approach utilizes the π-acidic nature of the gold catalyst to activate the alkyne for nucleophilic attack.

The following table summarizes the role of different catalysts in the synthesis of oxazole derivatives, highlighting the type of reaction and the resulting substitution pattern, which are relevant to the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Key Advantages |

| TMSOTf | Aldehydes, tert-butyl isocyanide | 4-Cyanooxazoles | High yields, one-pot synthesis, broad substrate scope. researchgate.netorganic-chemistry.org |

| Palladium(0)/Phosphine Ligand | Oxazoles, Aryl halides | C2- or C5-Arylated oxazoles | High regioselectivity controlled by ligand and solvent. organic-chemistry.org |

| Palladium(II) | Amides, Ketones | Substituted oxazoles | Direct C-H activation, one-step synthesis. researchgate.net |

| Copper(I)/Copper(II) | Enamides or Arylamides/β-diketones | 2,4,5-Trisubstituted oxazoles | Efficient cyclization to form the oxazole ring. researchgate.netnih.gov |

| Gold(I)/Gold(III) | Pyridine-N-aminides, Ynamides | Trisubstituted 1,3-oxazoles | High regioselectivity and chemoselectivity in cycloadditions. capes.gov.br |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of organic molecules. For derivatives of 1,3-oxazole, DFT methods like B3LYP with various basis sets (e.g., 6-311G++(d,p)) are commonly used to predict optimized molecular geometries, electronic energies, and the distribution of molecular orbitals. irjweb.com

The electronic structure of 2-tert-butyl-1,3-oxazole-4-carbonitrile is defined by the interplay between the π-system of the oxazole (B20620) ring, the electron-withdrawing nitrile group, and the electron-donating tert-butyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In related oxazole systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity.

Calculations on substituted oxazoles have shown that the nature and position of substituents significantly influence the electronic properties. researchgate.net The tert-butyl group at the 2-position is expected to act as an electron-donating group, raising the energy of the HOMO. Conversely, the strongly electron-withdrawing nitrile group at the 4-position will lower the energy of the LUMO. This combination is anticipated to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 1: Representative Data from Quantum Chemical Calculations on Analogous Oxazole Derivatives

| Calculated Property | Typical Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts bond lengths and angles. |

| HOMO Energy | DFT, Ab Initio | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | DFT, Ab Initio | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| NBO Charges | Natural Bond Orbital Analysis | Describes the distribution of electron density on individual atoms. |

This table is illustrative and based on typical data from computational studies of oxazole derivatives. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group

The conformation of this compound is significantly influenced by the steric bulk of the tert-butyl group. Conformational analysis, often performed using both molecular mechanics and quantum chemical methods, helps to identify the most stable spatial arrangements of the atoms.

The tert-butyl group is known for its substantial steric requirements, which can impose significant conformational constraints on adjacent structures. rsc.org In the case of this compound, the primary conformational freedom involves the rotation around the single bond connecting the tert-butyl group to the oxazole ring. Due to the sp2 hybridization of the C2 carbon of the oxazole, the ring itself is expected to be largely planar. However, the bulky tert-butyl group will likely adopt a staggered conformation relative to the substituents on the ring to minimize steric strain.

Studies on other molecules with tert-butyl groups adjacent to ring systems have shown a strong preference for conformations that minimize eclipsing interactions. rsc.orgresearchgate.net For this compound, this means the C-C bonds of the tert-butyl group will likely be positioned to avoid steric clashes with the nitrogen and oxygen atoms of the oxazole ring. While the oxazole ring itself is relatively rigid, the steric pressure from the tert-butyl group could potentially induce minor deviations from planarity. The nitrile group at the C4 position is linear and its steric impact is minimal compared to the tert-butyl group.

Table 2: Predicted Conformational Properties of this compound

| Parameter | Predicted Characteristic | Rationale |

| Oxazole Ring Geometry | Largely planar | Inherent aromaticity of the 5-membered ring. |

| Conformation of tert-Butyl Group | Staggered relative to the ring | Minimization of torsional and steric strain. |

| Rotational Barrier (C-C(CH3)3 bond) | Relatively low | Free rotation is expected, but with a clear energetic minimum. |

| Influence on Ring Planarity | Minor potential for distortion | Steric repulsion from the tert-butyl group. |

This table is based on established principles of conformational analysis and findings from studies on sterically hindered molecules.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating the associated energy changes. This can be used to predict the feasibility of a reaction, identify intermediates and transition states, and understand reaction mechanisms. For this compound, computational methods could be applied to explore various potential transformations.

For instance, studies on the parent oxazole molecule have investigated its photochemical rearrangement pathways. These studies, using methods like Complete Active Space Self-Consistent Field (CASSCF), have shown that upon electronic excitation, oxazole can undergo ring-opening to form nitrile ylide intermediates, which can then rearrange and lead to the formation of isomers. researchgate.net Similar computational approaches could be used to investigate the photostability and potential photochemical reactions of this compound. The presence of the tert-butyl and nitrile substituents would undoubtedly influence the energetics and preferred pathways of such reactions.

Furthermore, computational methods can predict the reactivity of the molecule towards various reagents. For example, the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, suggesting likely sites for electrophilic and nucleophilic attack. The nitrile group, being a strong electron-withdrawing group, is a potential site for nucleophilic addition, and the energetics of such a reaction could be modeled.

Molecular Dynamics Simulations of Compound Behavior in Simulated Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of a molecule in a solvent or in contact with other molecules, such as biological macromolecules.

For this compound, MD simulations could be used to understand its behavior in different solvents. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and observing its dynamics over time. Such simulations can provide insights into solvation effects, the stability of different conformers in solution, and the formation of intermolecular interactions like hydrogen bonds (if applicable with the solvent).

In the context of medicinal chemistry, where oxazole derivatives are of significant interest, MD simulations are often used to study the stability of a ligand when bound to a protein's active site. researchgate.netnih.gov If a biological target for this compound were identified, MD simulations could be employed to model the protein-ligand complex. These simulations would help to assess the stability of the binding pose predicted by molecular docking, analyze the key intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds), and estimate the binding free energy.

Structure Activity Relationship Sar Studies: Mechanistic Perspectives

Influence of the tert-Butyl Group on Steric and Electronic Properties

The tert-butyl group, (CH₃)₃C-, is a prominent aliphatic motif that significantly impacts the steric and electronic landscape of the molecule. nih.govnih.gov Its presence at the C2 position of the oxazole (B20620) ring is a key determinant of the compound's behavior.

Steric Hindrance: The most notable characteristic of the tert-butyl group is its large size, which imposes significant steric congestion. nih.gov This bulk can serve multiple purposes in drug design. It can act as a "steric shield," protecting more chemically or enzymatically susceptible parts of the molecule, thereby increasing its stability. nih.gov Furthermore, this steric hindrance can enforce a specific conformation upon the molecule, which may be crucial for fitting into a well-defined binding pocket on a target protein. By restricting the rotation and flexibility of the molecule, the tert-butyl group can increase binding specificity and reduce off-target effects. nih.gov

Electronic Effects: The tert-butyl group also exerts distinct electronic effects. It is known to be electron-donating through an inductive effect, where the permanent displacement of electrons from the branched methyl groups increases the electron density of the atom it is attached to. nih.gov In some molecular contexts, this can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). stereoelectronics.orgchemrxiv.org This modulation of the molecule's electronic profile is critical for its interaction with biological targets. Additionally, attaching tert-butyl groups to aromatic systems has been shown to suppress non-radiative deactivation pathways of excited states in certain functional materials. drughunter.com

| Property | Influence of Tert-Butyl Group | Consequence for Molecular Interaction | Reference |

|---|---|---|---|

| Steric Profile | Large, bulky size creates significant steric hindrance. | Acts as a steric shield, enhances metabolic stability, and enforces conformational rigidity. | nih.govnih.gov |

| Electronic Profile | Electron-donating via inductive effect. | Modulates electron density of the oxazole ring; can raise the LUMO energy level. | nih.govstereoelectronics.orgchemrxiv.org |

| Binding Specificity | Restricts molecular flexibility. | May lead to higher binding specificity and reduced off-target activity. | nih.gov |

Role of the Carbonitrile Functionality in Molecular Interactions

The carbonitrile (-C≡N) group at the C4 position is a small, linear, and highly polar functional group that plays a multifaceted role in molecular interactions. Its unique physicochemical properties make it a valuable feature in medicinal chemistry. nih.govnumberanalytics.com

Hydrogen Bonding and Polar Interactions: The nitrogen atom of the carbonitrile group possesses a lone pair of electrons, allowing it to act as an effective hydrogen bond acceptor with hydrogen bond donor residues (like serine or arginine) in a protein binding site. nih.govnih.gov This ability to form hydrogen bonds is a predominant contribution to the specificity of molecular recognition. unina.it The strong permanent dipole of the nitrile group also enables it to participate in favorable polar and dipole-dipole interactions, further anchoring the ligand within its target. researchgate.netlibretexts.org

Bioisosterism: In drug design, the carbonitrile group is often considered a bioisostere of other functional groups such as carbonyls, hydroxyls, and even halogen atoms. nih.govnih.govresearchgate.net This means it can mimic the spatial and electronic characteristics of these groups, allowing it to replace them to improve a molecule's pharmacokinetic profile. For instance, replacing a metabolically vulnerable group with a more stable nitrile can enhance metabolic stability and bioavailability without sacrificing binding affinity. nih.govresearchgate.net

Modulation of Physicochemical Properties: The introduction of a nitrile group can significantly alter a molecule's properties. It can enhance aqueous solubility and reduce lipophilicity, which are often desirable traits for drug candidates. nih.govcore.ac.uk Its small size and linear geometry allow it to stretch into narrow, constrained areas of a binding pocket that larger groups cannot access. nih.govresearchgate.net When attached to the oxazole ring, its strong electron-withdrawing nature alters the electronic density of the aromatic system, which can influence potential π-π stacking interactions with aromatic amino acid residues in a target protein. nih.gov

| Interaction Type | Description | Significance in SAR | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atom's lone pair interacts with H-bond donors (e.g., NH or OH groups) on a target. | Provides specificity and contributes to binding affinity. | nih.govnih.gov |

| Dipole-Dipole Interactions | The strong dipole moment of the -C≡N group engages with polar regions of a binding site. | Strengthens the overall ligand-target interaction. | researchgate.netlibretexts.org |

| Bioisosteric Replacement | Can act as a substitute for carbonyl, hydroxyl, or halogen groups. | Improves metabolic stability and other pharmacokinetic properties. | nih.govnih.govresearchgate.net |

| π–π Stacking | As an electron-withdrawing group, it can modulate the aromatic ring's ability to stack with protein residues. | Can contribute to binding affinity and orientation. | nih.gov |

Correlation of Oxazole Ring Substitution Patterns with Binding Modes

The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as the central scaffold for the compound. The pattern of substitution on this ring is critical for determining the molecule's interaction with biological targets. SAR studies systematically explore how different functional groups at various positions on the ring influence biological activity. numberanalytics.comunina.it

C2 Position: In the titular compound, this position is occupied by the large tert-butyl group. As discussed, this substituent primarily imparts steric influence. Replacing it with smaller or more polar groups would drastically alter the molecule's conformational profile and potential for steric clash or accommodation within a binding site.

C4 Position: This position holds the carbonitrile group. Its role as a hydrogen bond acceptor and a polar interacting group is pivotal. SAR studies often explore replacing the carbonitrile with other electron-withdrawing groups or hydrogen bond acceptors (like a nitro group or a small amide) to probe the importance of this interaction.

C5 Position: While unsubstituted in 2-tert-butyl-1,3-oxazole-4-carbonitrile, the C5 position is a common site for modification in other oxazole derivatives. Electrophilic substitution reactions on the oxazole ring typically occur at this position. numberanalytics.com Adding substituents here can be used to explore additional binding pockets, modulate solubility, or block metabolic pathways. For example, studies on other oxazole series have shown that introducing halogen substituents can lead to positive contributions to biological activity. researchgate.net

Chemoinformatic Approaches to SAR Mapping

To systematically analyze and visualize the complex relationships between chemical structure and biological activity, medicinal chemists employ a variety of chemoinformatic tools. nih.gov These computational approaches are essential for rational drug design and lead optimization.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful chemoinformatic technique used to correlate variations in the physicochemical properties of compounds with their biological activities. For series of oxazole derivatives, 2D- and 4D-QSAR models have been developed to predict their potency. researchgate.net These models can generate contribution maps, which visually represent regions of the molecule where modifications are likely to increase or decrease the biological response. For example, a map might indicate that adding a halogen at a specific position (e.g., C5) would be beneficial for activity. researchgate.net

SAR Maps: A more intuitive visualization tool is the SAR map. researchgate.nethyphadiscovery.com This method organizes a chemical series into a rectangular matrix, where each cell represents a unique compound formed by a specific combination of substituents (R-groups) at different positions. The cells are then color-coded based on a measured property, such as biological activity or solubility. This allows researchers to quickly identify patterns, such as which substituents at which positions lead to the most potent compounds, and to spot gaps in the data where new analogs should be synthesized and tested. researchgate.nethyphadiscovery.com For a series based on this compound, a SAR map could be constructed by varying the substituent at the C5 position and the group at the C2 position to map their combined effect on activity.

These chemoinformatic approaches transform raw experimental data into actionable knowledge, guiding the design of new molecules with improved properties and providing a deeper mechanistic understanding of the structure-activity relationship. nih.gov

Advanced Applications in Synthetic Organic Chemistry

2-Tert-butyl-1,3-oxazole-4-carbonitrile as a Versatile Synthon in Complex Molecule Synthesis

The utility of a compound as a versatile synthon is defined by its ability to be reliably converted into a variety of other functional groups or to participate in a range of bond-forming reactions. The nitrile group of This compound is a key handle for its synthetic utility. Nitriles can undergo a wide array of transformations, serving as precursors to amines, amides, carboxylic acids, aldehydes, and ketones.

Moreover, the nitrile group can direct reactions at adjacent positions and participate in cycloaddition reactions. The tert-butyl group at the 2-position provides steric bulk, which can influence the regioselectivity of reactions at other positions on the oxazole (B20620) ring. This steric hindrance can also enhance the stability of the compound and any intermediates formed during a reaction sequence.

The oxazole ring itself is a stable aromatic system, but it can also participate in various transformations. For instance, oxazoles can act as dienes in Diels-Alder reactions, although the specific reactivity of this substituted oxazole in such transformations is not extensively documented. The combination of a stable heterocyclic core with a versatile functional group like a nitrile makes This compound a promising building block for the synthesis of more complex molecules. A study on the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles highlights the reactivity of the cyano group in the context of the oxazole ring, suggesting its potential for further functionalization. researchgate.net

Development of Novel Methodologies for Heterocyclic Synthesis

The development of new methods for constructing heterocyclic systems is a cornerstone of modern organic chemistry. This compound can serve as a platform for the synthesis of other heterocyclic systems. The nitrile group, in conjunction with a substituent at the 5-position, can be a key component in annulation strategies to build fused ring systems.

For example, a related compound, 2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile, possesses a nucleophilic hydrazine (B178648) group adjacent to the nitrile. cymitquimica.com This arrangement is primed for intramolecular cyclization or for condensation with various electrophiles to form fused heterocycles such as pyrazolo[3,4-d]oxazoles or triazolo[4,5-d]oxazoles.

Research on the Friedländer-type reaction of 5-amino-4-cyano-1,3-oxazoles demonstrates that the amino and cyano groups can react with ketones to form quinoline (B57606) derivatives fused to the oxazole ring. researchgate.net This suggests that if the nitrile in This compound were reduced to an amine, or if a nucleophilic group were introduced at the 5-position, similar strategies could be employed to access novel, complex heterocyclic scaffolds.

Applications in Ligand Design for Catalysis

The design of ligands for transition metal catalysis is a crucial area of research for developing new and efficient chemical transformations. Oxazole-containing ligands, particularly those with nitrogen and other heteroatom donors, have been successfully employed in a variety of catalytic reactions. The nitrogen atom of the oxazole ring in This compound can act as a coordination site for a metal center.

The nitrile group can also coordinate to a metal, or it can be transformed into other ligating groups, such as an amidine or a carboxylate, to create bidentate or tridentate ligands. The sterically demanding tert-butyl group can play a significant role in creating a specific steric environment around the metal center, which can influence the selectivity and activity of the catalyst. For instance, in a study on platinum complexes with benzoxazole-based ligands, the presence of tert-butyl substituents was noted to enhance the lipophilicity of the compounds. acs.org

While specific applications of This compound in ligand design are not yet reported, the structural motifs present in the molecule are highly relevant to the field. The synthesis of chiral oxazoline (B21484) ligands, which are closely related to oxazoles, is well-established, and these have been used in a wide range of asymmetric catalytic reactions. nih.gov

Strategic Incorporation into Bioactive Scaffolds through Chemical Synthesis

The oxazole ring is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov The substituents on the oxazole ring are critical for modulating this activity. The unique combination of a bulky, lipophilic tert-butyl group and a polar, reactive nitrile group in This compound makes it an intriguing candidate for incorporation into new bioactive scaffolds.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which are common functional groups in pharmaceuticals that can participate in hydrogen bonding interactions with biological targets. Alternatively, the nitrile can be reduced to an amine, providing a site for further derivatization. The tert-butyl group can enhance the metabolic stability of a molecule and improve its pharmacokinetic properties by preventing enzymatic degradation at that position.

The synthesis of tacrine (B349632) analogues from 5-amino-4-cyano-1,3-oxazoles, which showed anti-cholinesterase activity, provides a precedent for the utility of cyano-oxazoles in medicinal chemistry. researchgate.net Although direct biological data for This compound is not available, its potential as a precursor to bioactive molecules is significant, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-Tert-butyl-1,3-oxazole-4-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclization of precursors containing tert-butyl and nitrile groups. For example, tert-butyl-substituted oxazoles are often synthesized via [3+2] cycloaddition between nitriles and carbonyl compounds, or through ring-closing reactions of β-ketonitriles. Structural analogs like tert-butyl oxazolidinecarboxylate (CAS 95715-87-0) use tert-butyl protecting groups to stabilize intermediates during synthesis . Key steps include:

Precursor preparation : Introduce tert-butyl groups via alkylation or Boc protection.

Cyclization : Use reagents like POCl₃ or PCl₃ to form the oxazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.